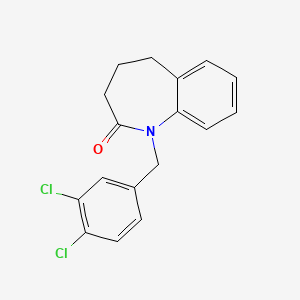

1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

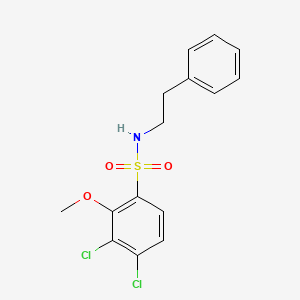

The compound “1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical substance with a molecular formula of C11H14Cl2N2 . It is also known by other names such as 1-(3,4-dichlorobenzyl)piperazine .

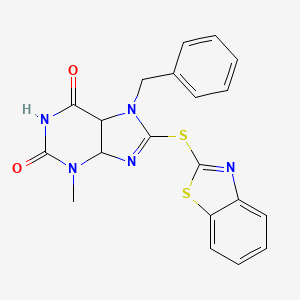

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Infrared spectrum and Titration by AgNO3 . The molecular weight of this compound is 245.15 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

This compound is a liquid with a color ranging from colorless to yellow . It has a density of 1.225 g/mL . The compound has a boiling point of 124°C to 128°C (0.02mmHg) and a flash point of >110°C (230°F) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Functionalized Fluorinated Arylethers Synthesis

A study details the production of fluorinated aryl ethers with amide and aldehyde functionalities through the treatment of tetrafluorodibenzoxazepine with acetyl or benzoyl chloride, showcasing advanced synthetic routes for producing fluorinated compounds for potential use in material science or medicinal chemistry (Doherty et al., 2003).

Chemical Kinetics in API Synthesis

Research highlights the importance of chemical engineering principles in optimizing the synthesis of active pharmaceutical ingredients (APIs), using kinetic models of complex reaction networks. This approach facilitates process optimization and scale-up, crucial for efficient drug production (Grom et al., 2016).

Ring-Fused 1-Benzazepines Synthesis

Another study demonstrates a method to synthesize 1-benzazepines via a hydride shift/7-endo cyclization sequence, highlighting innovative approaches to create complex heterocyclic compounds that could serve as building blocks for pharmaceuticals or organic materials (Suh et al., 2017).

Biological Activity and Applications

Dopaminergic Activity Exploration

The synthesis and evaluation of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists illustrate the potential of such compounds in modulating dopaminergic pathways, which could be relevant for developing new treatments for neurological disorders (Pfeiffer et al., 1982).

Sigma-1 Receptor Modulation

Research on SKF83959, a compound structurally similar to 1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, reveals its role as a potent allosteric modulator of the sigma-1 receptor, indicating the potential therapeutic applications of related compounds in treating neurological and psychiatric conditions (Guo et al., 2013).

Mecanismo De Acción

Safety and Hazards

This compound is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)11-20-16-6-2-1-4-13(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMQRVFJFGKZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)